molecular formula C20H22N4O2 B2948477 1-(4-(tert-butyl)phenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea CAS No. 1060246-02-7

1-(4-(tert-butyl)phenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea

Cat. No.: B2948477
CAS No.: 1060246-02-7
M. Wt: 350.422
InChI Key: BSOHWQQTZSTKGG-UHFFFAOYSA-N
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Description

The compound 1-(4-(tert-butyl)phenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea features a pyrido[1,2-a]pyrimidin-4-one core substituted with a methyl group at position 2 and a urea linkage connecting to a 4-(tert-butyl)phenyl group. This structure combines a heterocyclic scaffold with a bulky arylurea moiety, which may influence its physicochemical properties (e.g., lipophilicity, hydrogen-bonding capacity) and biological interactions.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-3-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-13-17(18(25)24-12-6-5-7-16(24)21-13)23-19(26)22-15-10-8-14(9-11-15)20(2,3)4/h5-12H,1-4H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOHWQQTZSTKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)NC3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(tert-butyl)phenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea is a nitrogen-based heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The chemical structure of 1-(4-(tert-butyl)phenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea can be represented as follows:

C16H20N4O(Molecular Weight 284.36 g mol)\text{C}_{16}\text{H}_{20}\text{N}_4\text{O}\quad (\text{Molecular Weight }284.36\text{ g mol})

Antimicrobial Activity

Research indicates that compounds containing pyrido[1,2-a]pyrimidine moieties exhibit significant antibacterial properties. A study evaluating various nitrogen-based heterocyclic compounds found that certain derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Related Compounds

Compound IDBacterial StrainMIC (mg/mL)Activity Level
Compound AE. coli0.0125High
Compound BS. aureus0.0311Moderate
Compound CKlebsiella pneumoniae0.0212Moderate

The presence of electron-withdrawing groups has been correlated with enhanced antibacterial activity, suggesting that structural modifications can significantly influence efficacy .

Anticancer Activity

In addition to its antimicrobial properties, the compound is being investigated for its anticancer potential. Studies have shown that similar pyrido[1,2-a]pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with specific substitutions have demonstrated selective cytotoxicity in breast cancer cells through mechanisms involving the inhibition of key signaling pathways .

Table 2: Cytotoxicity Against Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Mechanism of Action
Compound DMCF-7 (Breast Cancer)10Inhibition of microtubule dynamics
Compound EHeLa (Cervical Cancer)15Induction of apoptosis

Case Studies and Research Findings

Several case studies have highlighted the biological activity of related compounds:

  • Antibacterial Study : A series of pyrimidine derivatives were synthesized and tested for their antibacterial properties against multiple strains. Compounds with methoxy groups showed promising results, indicating that functional groups significantly affect activity .
  • Anticancer Evaluation : A recent study explored the anticancer effects of pyrido[1,2-a]pyrimidine derivatives on MCF-7 and HeLa cells, revealing that specific substitutions led to enhanced cytotoxicity through apoptosis induction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The pyrido[1,2-a]pyrimidin-4-one core is a common motif in pharmaceuticals, as seen in patents and impurity profiles . Key analogs include:

Table 1: Structural Comparison of Pyrido[1,2-a]pyrimidin-4-one Derivatives
Compound Name / ID Substituents at Position 3 Aryl/Other Groups Molecular Weight (g/mol) Key Features Source
Target Compound Urea-linked 4-(tert-butyl)phenyl 2-methyl ~363.4* Bulky tert-butyl group; urea linkage -
BJ48629 Urea-linked 3,5-dichlorophenyl 2-methyl 363.1981 Electron-withdrawing Cl substituents Product Index
Patent Compound 5 7-(1,2,3,6-tetrahydropyridin-4-yl) 3-fluoro-4-methoxyphenyl - Fluorine for stability; methoxy for polarity EP 2023/39
Patent Compound () 7-(piperazin-1-yl) 1,3-benzodioxol-5-yl - Piperazine for solubility; benzodioxol for aromaticity EP 2023/39
Impurity E 3-[2-(piperidin-1-yl)ethyl] 6-fluoro-1,2-benzisoxazolyl - Piperidine for basicity; fluorinated benzisoxazole Pharmaceutical Impurities

*Calculated based on formula C₁₉H₂₂N₄O₂.

Functional Group Analysis

  • Urea vs. Piperazine/Piperidine : The target compound’s urea group enables hydrogen-bonding interactions, which may enhance target binding compared to the piperazine/piperidine derivatives in patent compounds . However, piperazine groups improve aqueous solubility due to their basicity .
  • Chlorine atoms in BJ48629 may enhance electrophilic interactions but reduce metabolic stability .
  • Fluorine and Methoxy Groups : Patent Compound 5 (3-fluoro-4-methoxyphenyl) combines fluorine’s metabolic stability with methoxy’s polarity, balancing lipophilicity and solubility .

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